5-Bromo-2,3-dichloropyridine
Overview
Description
5-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which makes it a valuable building block in medicinal chemistry and materials science due to its reactivity and potential for further functionalization .
Synthesis Analysis
The synthesis of halogenated pyridines, including 5-Bromo-2,3-dichloropyridine, often involves halogenation reactions or coupling reactions. For instance, 5-bromo-2,2'-bipyridine derivatives are synthesized through Stille coupling of 2,5-dibromopyridine with organostannanes, which can be further functionalized to create complex molecular structures . Similarly, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, demonstrating the versatility of brominated pyridines in convergent syntheses . These methods highlight the importance of 5-Bromo-2,3-dichloropyridine as an intermediate for constructing more complex molecules.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the resulting product was analyzed using X-ray crystallography, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions in biological systems or material applications.
Chemical Reactions Analysis
5-Bromo-2,3-dichloropyridine can undergo various chemical reactions due to the presence of reactive halogen atoms. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines, demonstrating the reactivity of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the reactivity of brominated pyridines with ammonia and secondary amines has been explored, leading to the synthesis of substituted aminopyrimidines . These reactions underscore the chemical versatility of 5-Bromo-2,3-dichloropyridine and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,3-dichloropyridine derivatives are influenced by their molecular structure and the presence of halogen atoms. Spectroscopic techniques such as FT-IR and NMR are commonly used to characterize these compounds . Density functional theory (DFT) calculations are also employed to predict the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties, providing insights into the electronic structure and potential applications of these molecules . Furthermore, the antimicrobial activities of these compounds have been tested, indicating their potential use in pharmaceutical applications .
Scientific Research Applications
Catalysis and Chemical Reactions
5-Bromo-2,3-dichloropyridine is utilized in various catalytic and chemical reactions. For instance, its amination catalyzed by a palladium-Xantphos complex yields 5-amino-2-chloropyridine, demonstrating its role in selective amination processes (Ji, Li, & Bunnelle, 2003). Additionally, its interaction with lithium diisopropylamide and other reagents highlights its versatility in chemical synthesis and functionalization, particularly in the formation of lithiated intermediates (Marzi, Bigi, & Schlosser, 2001).
Spectroscopic and Optical Studies
Spectroscopic and optical properties of derivatives of 5-Bromo-2,3-dichloropyridine have been extensively studied. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied for characterization, while density functional theory (DFT) and time-dependent DFT methods are used for understanding the electronic and optical properties (Vural & Kara, 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds using 5-Bromo-2,3-dichloropyridine as a starting material or intermediate is a significant application. This includes the creation of pyrazole-carboxylic acid amide compounds (Yun-shang, 2011), and the development of antitumor agents through the synthesis of pyridinesulfonamide derivatives (Zhou et al., 2015).
Development of Materials with Antibacterial Properties
5-Bromo-2,3-dichloropyridine derivatives have been used to develop materials with antibacterial properties. For instance, cyclocondensation of 5-Chlorosatin derivatives with Diamino-5- bromo-pyridine yielded compounds with good antibacterial activity against certain microorganisms (Tribak et al., 2018).
Inorganic Chemistry and Crystallography
In the field of inorganic chemistry and crystallography, 5-Bromo-2,3-dichloropyridine plays a role in the synthesis of pyridine-based copper complexes. These complexes exhibit unique crystal structures and magnetic behaviors, contributing to the understanding of ligand conformation effects in crystallography (Dubois et al., 2019).
Safety And Hazards
5-Bromo-2,3-dichloropyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
properties
IUPAC Name |
5-bromo-2,3-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCOGPKWVNQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508799 | |
Record name | 5-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dichloropyridine | |
CAS RN |
97966-00-2 | |
Record name | 5-Bromo-2,3-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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